Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-19-14(18)10-5-7-17(8-6-10)13-4-2-3-12(15)11(13)9-16/h2-4,10H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLUWLBWYPMMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is a compound with significant potential in pharmacological applications, particularly in the realms of neuropharmacology and oncology. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C14H15BrN2O2
- CAS Number : 1365271-66-4
- MDL Number : MFCD21609683
This compound features a piperidine ring, which is known for its diverse biological activities, including analgesic and anti-inflammatory properties.
This compound primarily acts on the central nervous system (CNS) and has been studied for its potential as a selective antagonist for certain neurotransmitter receptors. The presence of the bromo and cyano groups enhances its binding affinity and selectivity, which is crucial for its pharmacological effects.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inducing apoptosis in human breast adenocarcinoma (MCF-7) cells. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.5 | Induction of apoptosis via caspase activation |
| U-937 (Monocytic) | 2.0 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 3.0 | Inhibition of cellular proliferation |
These results suggest that this compound may act as a potent anticancer agent, particularly through mechanisms that trigger programmed cell death.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It appears to modulate neurotransmitter systems, particularly by antagonizing certain receptors involved in pain perception and mood regulation.
Case Studies
- Study on Apoptosis Induction : A study published in MDPI reported that this compound significantly increased caspase-3 activity in MCF-7 cells, leading to apoptosis at concentrations as low as 1.5 µM .
- Neuroprotective Effects : Another research highlighted its potential neuroprotective effects in models of neurodegeneration, where it was shown to reduce oxidative stress markers and improve neuronal survival rates .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
- CAS Number : 1365271-66-4
- Molecular Formula : C₁₄H₁₅BrN₂O₂
- Molecular Weight : 323.19 g/mol
- Key Functional Groups: Piperidine ring (6-membered nitrogen-containing heterocycle). Methyl ester at the 4-position. 3-Bromo-2-cyanophenyl substituent at the 1-position, featuring bromine (electrophilic halogen) and cyano (electron-withdrawing group).
The methyl ester improves solubility and may influence metabolic stability .
Comparison with Structurally Similar Compounds
Ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
Carfentanil ([11C]-Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate)
- Key Differences: Substituents: Phenethyl group at position 1 and N-phenylpropanamide at position 4 (vs. bromo-cyanophenyl and methyl ester). Biological Activity: Potent μ-opioid receptor agonist, used in nuclear medicine imaging . Structural Impact: The amide and phenethyl groups enhance receptor binding affinity, while the absence of halogens reduces electrophilicity .
Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
- Key Differences: Substituents: 2-Chloroethyl group (vs. aromatic bromo-cyanophenyl). Application: Intermediate in umeclidinium bromide synthesis (muscarinic antagonist for COPD). The aliphatic chloroethyl group facilitates cyclization reactions during synthesis .
Methyl 1-(4-(4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)piperidine-4-carboxylate (Compound 10)
- Key Differences: Substituents: Bulky tert-butylphenyl-triazole-benzyl group (vs. planar bromo-cyanophenyl). Biological Activity: Sphingosine-1-phosphate receptor (S1P1) agonist for multiple sclerosis. The triazole and tert-butyl groups enhance steric bulk, likely improving receptor selectivity .
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Piperidine-4-carboxylates
Key Observations:
Ester Groups : Methyl esters are more metabolically labile than ethyl esters, favoring rapid clearance.
Halogen Effects : Bromine’s polarizability may enhance binding to hydrophobic pockets, whereas chlorine/fluorine offer smaller steric profiles.
Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., bromo-cyanophenyl) improve π-π stacking in drug-receptor interactions, while aliphatic chains (e.g., chloroethyl) aid synthetic intermediates.
Preparation Methods
The synthetic route often begins with a substituted piperidinone or piperidine derivative, followed by halogenation (bromination), cyanation (introduction of the cyano group), and esterification steps.
Preparation of Key Intermediate: 3-bromo-1-methyl-piperidin-4-one
A critical intermediate in the synthesis is 3-bromo-1-methyl-piperidin-4-one, which serves as the precursor for further functionalization.
Method: Bromination of 1-methyl-piperidin-4-one
- Reagents: N-bromosuccinimide (NBS), ammonium acetate
- Solvent: Diethyl ether
- Conditions: Ice bath (temperature < 5 °C), stirring for 4 hours
- Procedure: 1-methyl-piperidin-4-one is suspended in diethyl ether under ice bath conditions. NBS and ammonium acetate are added, and the mixture is stirred for 4 hours. The reaction mixture is filtered to remove solids and concentrated under reduced pressure to yield the yellow oily product.
- Yield and Purity: 83% yield with 96.5% purity
- Notes: Low temperature is critical to control the bromination selectively and avoid side reactions.
| Parameter | Value |
|---|---|
| Starting material | 1-methyl-piperidin-4-one (100 mmol) |
| NBS | 110 mmol |
| Ammonium acetate | 10 mmol |
| Solvent volume | 80 mL diethyl ether |
| Temperature | <5 °C (ice bath) |
| Reaction time | 4 hours |
| Yield | 83% |
| Purity | 96.5% |
Hydrolysis and Hydrochlorination to Obtain Carboxylic Acid Hydrochloride
The ethyl tetrahydrothiazolo-pyridine carboxylate intermediate undergoes hydrolysis and hydrochlorination to yield the corresponding hydrochloride salt of the carboxylic acid.
- Process: Hydrolysis of the ester to the acid followed by formation of hydrochloride salt.
- Conditions: Acidic aqueous medium, typically with hydrochloric acid.
- Notes: This step facilitates product isolation and improves stability.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents/Conditions | Yield/Purity | Notes |
|---|---|---|---|---|
| Bromination of piperidinone | Electrophilic bromination | NBS, ammonium acetate, diethyl ether, <5 °C, 4 h | 83% yield, 96.5% purity | Low temp critical for selectivity |
| Condensation with thiooxamide | Nucleophilic condensation | Ethyl thiooxamide, base (Na2CO3, K2CO3, etc.), 50–85 °C, 6–16 h | Improved yield with base | Base accelerates and improves yield |
| Hydrolysis and hydrochlorination | Hydrolysis and salt formation | Acidic aqueous HCl | Not specified | Facilitates isolation and stability |
| Suzuki coupling (related) | Cross-coupling | Bromobenzonitrile, piperidine boronate, Pd catalyst | Up to 96% yield | High efficiency for aryl substitution |
| One-pot multicomponent (related) | Multicomponent synthesis | InCl3 catalyst, ultrasound, 50% EtOH, 40 °C, 20 min | 80–95% yield | Rapid, green chemistry approach |
Research Findings and Practical Considerations
- The bromination step is sensitive to temperature and reagent ratios to avoid over-bromination or side reactions.
- The presence of bases in the condensation step significantly enhances the reaction yield and reduces reaction time.
- Hydrolysis and hydrochlorination steps are standard for converting esters to carboxylic acid salts, improving product handling.
- Alternative catalytic and coupling methods offer routes to modify the aromatic substituent or improve overall synthetic efficiency.
- Safety and scalability considerations favor methods avoiding hazardous Sandmeyer reactions and favor milder conditions with fewer purification steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
